Methyl 2-chloro-2-(2-fluorophenyl)acetate
Overview
Description
“Methyl 2-chloro-2-(2-fluorophenyl)acetate” is a chemical compound with the molecular formula C₉H₈ClFO₂ . It is used as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-fluoroaniline with methyl chloroacetate under basic conditions. A more detailed synthesis process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid .Molecular Structure Analysis
The molecular weight of “this compound” is 202.61 . The InChI code for this compound is 1S/C9H8ClFO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis Techniques : Various studies have reported on the synthesis techniques of compounds related to Methyl 2-chloro-2-(2-fluorophenyl)acetate, exploring methodologies like amidation, etherification, Smiles rearrangement, and more. These techniques aim at producing compounds with improved yields and potential for further chemical modifications (Liu Ying-xiang, 2007).
- Electrochemical Fluorination : The study on the electrochemical fluorination of methyl(phenylthio)acetate, which is closely related to the target compound, provides insights into the fluorination efficiency and the potential for radiofluorination, indicating a method for synthesizing fluorinated compounds for various applications (Mehrdad Balandeh et al., 2017).
Biological Activities
- Herbicidal Activity : Research into substituted phenyl pyrazole derivatives, synthesized from chloro-fluoro-methoxyphenyl compounds, has demonstrated significant herbicidal activity, suggesting potential agricultural applications (Yuhan Zhou et al., 2010).
- Antitumor and Anti-inflammatory Activities : Compounds synthesized from halogen-substituted phenylacetic acids, related to the target compound, have shown promising antitumor and anti-inflammatory activities in vitro, highlighting their potential in medicinal chemistry and drug development (Yi Xia et al., 2003).
Pharmaceutical Applications
- Drug Polymorph Selection : Studies on polymorphs of pharmaceutical compounds closely related to this compound provide insights into solid-state characterization, selection for development, and ensuring stability, which are critical in the formulation of effective pharmaceutical products (L. Katrincic et al., 2009).
Chemical Reactivity and Stability
- Reactivity and Acidity Studies : Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids provide valuable information on the chemical behavior and stability of these compounds, including those similar to this compound, aiding in the development of new chemicals with desired properties (A. K. Srivastava et al., 2015).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure .
properties
IUPAC Name |
methyl 2-chloro-2-(2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVYWTDSCCNRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284520 | |
Record name | Methyl α-chloro-2-fluorobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90055-51-9 | |
Record name | Methyl α-chloro-2-fluorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90055-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α-chloro-2-fluorobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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